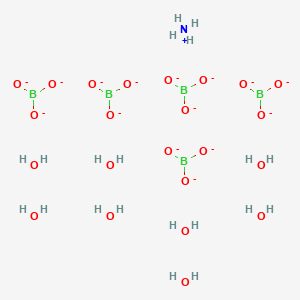
3,3'-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with hydroxy and dipropionic acid groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid typically involves the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions. One common method involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with hydroxy and dipropionic acid groups. This process requires specific reaction conditions, such as the use of solvents like dichloromethane and the presence of a base to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the overall production process.
化学反応の分析
Types of Reactions
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of polymers, coatings, and other materials with enhanced properties.
作用機序
The mechanism of action of 3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid involves its interaction with specific molecular targets and pathways. The hydroxy and dipropionic acid groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Cyanuric Acid: A triazine derivative with three hydroxy groups, used in the production of disinfectants and herbicides.
Melamine: A triazine compound with amino groups, used in the production of resins and plastics.
Hexamethylmelamine: A triazine derivative with methyl groups, used as an antitumor agent.
Uniqueness
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and dipropionic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H11N3O7 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC名 |
3-[[4-(2-carboxyethoxy)-6-oxo-1H-1,3,5-triazin-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-18-8-10-7(17)11-9(12-8)19-4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,11,12,17) |
InChIキー |
ZMOPDSBYBGMOCI-UHFFFAOYSA-N |
正規SMILES |
C(COC1=NC(=NC(=O)N1)OCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)

![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)






![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
